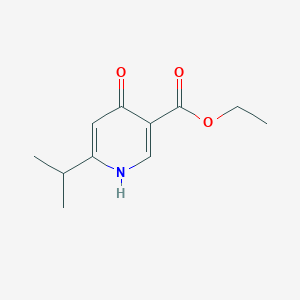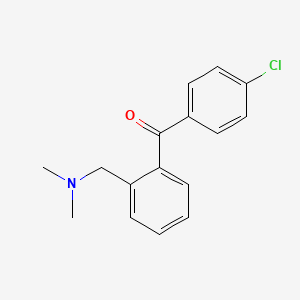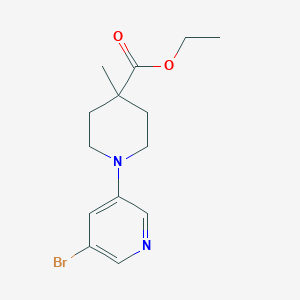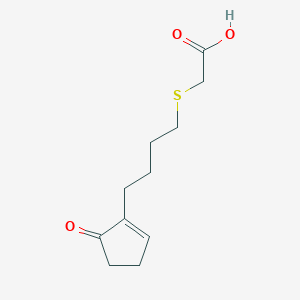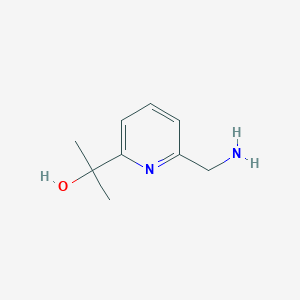
2-(6-(Aminomethyl)pyridin-2-yl)propan-2-ol
Overview
Description
2-(6-(Aminomethyl)pyridin-2-yl)propan-2-ol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methanamine group and a hydroxyisopropyl group. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Aminomethyl)pyridin-2-yl)propan-2-ol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Methanamine Group: The methanamine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by an amine group.
Addition of the Hydroxyisopropyl Group: The hydroxyisopropyl group can be introduced through the reaction of the pyridine derivative with isopropyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Aminomethyl)pyridin-2-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(6-(Aminomethyl)pyridin-2-yl)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-(Aminomethyl)pyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyisopropyl group and methanamine group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-methanamine: Lacks the hydroxyisopropyl group, making it less versatile in certain applications.
6-Methylpyridine-2-methanamine: Contains a methyl group instead of a hydroxyisopropyl group, leading to different chemical properties and reactivity.
6-(1-Hydroxy-1-methylethyl)pyridine: Lacks the methanamine group, limiting its biological activity.
Uniqueness
2-(6-(Aminomethyl)pyridin-2-yl)propan-2-ol is unique due to the presence of both the hydroxyisopropyl group and the methanamine group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-[6-(aminomethyl)pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-9(2,12)8-5-3-4-7(6-10)11-8/h3-5,12H,6,10H2,1-2H3 |
InChI Key |
AXWKZUIWQFZIRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC(=N1)CN)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(4-Bromo-phenyl)-ethyl]-2-methyl-piperazine](/img/structure/B8329607.png)
![1'-Methyl-spiro[benzothiazolin-2,4'-piperidine]](/img/structure/B8329613.png)
![5,5-Dimethyl-7-nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8329624.png)

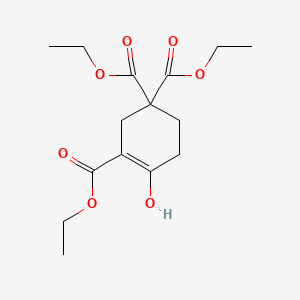

![Methyl 2-(acetyloxy)-4-[(methylsulfonyl)oxy]butanoate](/img/structure/B8329646.png)

